![molecular formula C14H20N2O3S B2575053 N-[4-[Butyl(methyl)sulfamoyl]phenyl]prop-2-enamide CAS No. 2305480-18-4](/img/structure/B2575053.png)
N-[4-[Butyl(methyl)sulfamoyl]phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[Butyl(methyl)sulfamoyl]phenyl]prop-2-enamide, commonly known as BMS-345541, is a selective inhibitor of IκB kinase (IKK) that has been widely studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
BMS-345541 selectively inhibits N-[4-[Butyl(methyl)sulfamoyl]phenyl]prop-2-enamide, a kinase that phosphorylates IκB, leading to its degradation and the subsequent activation of NF-κB. By inhibiting N-[4-[Butyl(methyl)sulfamoyl]phenyl]prop-2-enamide, BMS-345541 prevents the activation of NF-κB and reduces the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
BMS-345541 has been shown to have anti-inflammatory effects in various in vitro and in vivo models. It has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and MCP-1. In addition, BMS-345541 has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMS-345541 is a selective inhibitor of N-[4-[Butyl(methyl)sulfamoyl]phenyl]prop-2-enamide, which makes it a valuable tool for studying the role of NF-κB in various biological processes. However, like all pharmacological inhibitors, BMS-345541 has limitations. It is important to use appropriate controls and to validate the results using complementary approaches.
Direcciones Futuras
There are several future directions for the study of BMS-345541. One area of interest is the potential use of BMS-345541 in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the study of the role of NF-κB in cancer progression and the potential use of BMS-345541 as a cancer therapeutic. Finally, the development of more potent and selective inhibitors of N-[4-[Butyl(methyl)sulfamoyl]phenyl]prop-2-enamide may lead to the discovery of new therapeutic targets for the treatment of various diseases.
Métodos De Síntesis
BMS-345541 can be synthesized through a multi-step process that involves the reaction of 4-bromoaniline with butyl methyl sulfone, followed by the reduction of the resulting sulfonamide with lithium aluminum hydride. The final step involves the reaction of the resulting amine with prop-2-enoyl chloride to yield BMS-345541.
Aplicaciones Científicas De Investigación
BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in regulating the immune response and inflammation. By inhibiting NF-κB activation, BMS-345541 can reduce the expression of pro-inflammatory cytokines and chemokines, thus reducing inflammation.
Propiedades
IUPAC Name |
N-[4-[butyl(methyl)sulfamoyl]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-4-6-11-16(3)20(18,19)13-9-7-12(8-10-13)15-14(17)5-2/h5,7-10H,2,4,6,11H2,1,3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMSPFBIFNTJGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[Butyl(methyl)sulfamoyl]phenyl]prop-2-enamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.